8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are found in many biological molecules, such as DNA, RNA, and ATP . The presence of the morpholinoethyl group suggests that this compound might have some biological activity, as morpholines are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The purine core would consist of a fused pyrimidine and imidazole ring, with various substituents attached .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine core and the morpholinoethyl group. It might undergo reactions typical of purines, such as alkylation, acylation, or halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholinoethyl group might increase its solubility in water .Scientific Research Applications
Structural Analysis and Synthesis
The structural characteristics of imidazo[2,1-f]purine derivatives, including the compound of interest, have been extensively studied. These compounds are known for their unique purine fused-ring skeletons, which exhibit planarity in the core structure, while substituents like the morpholine ring adopt specific conformations (e.g., chair conformation) (Karczmarzyk, Pawłowski, & Karolak-Wojciechowska, 1995). The synthesis pathways for these compounds often involve condensation reactions and ring annulations to introduce the various substituents that contribute to their biological activity (Kim et al., 1978).
Biological Evaluation and Potential Therapeutic Applications
Several studies have focused on evaluating the biological activities of imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. For instance, derivatives have been synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity, revealing their potential as antidepressant agents (Zagórska et al., 2016). Another study found that certain derivatives exhibited moderate activity against rhinovirus, highlighting the potential for antiviral applications (Kim et al., 1978).
Antiproliferative Activity
Research into 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, which share a core structural motif with the compound of interest, demonstrated significant antiproliferative activity against various cancer cell lines. This suggests a potential avenue for cancer therapy research (Liu et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-(2-hydroxyethyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O4/c1-12-13(2)24-14-15(19-17(24)22(12)6-9-25)20(3)18(27)23(16(14)26)5-4-21-7-10-28-11-8-21/h25H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRIMGKPYWAMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CCN4CCOCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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